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Compound of Interest

Compound Name: 4-Bromo-2-hydroxy-3-nitropyridine

Cat. No.: B12951524

Get Quote

Executive Summary
4-Bromo-2-hydroxy-3-nitropyridine (CAS 1804509-38-3), also known as 4-bromo-3-nitro-

2(1H)-pyridinone, is a critical heterocyclic intermediate employed in the synthesis of kinase

inhibitors and complex agrochemicals.[1] Its utility stems from the orthogonal reactivity of its

functional groups: the electrophilic C4-bromide (susceptible to SNAr), the nitro group (reducible

to an amine), and the 2-hydroxy/oxo moiety (directing group or leaving group precursor).[1]

However, its solubility profile presents challenges in process scale-up.[1] As a high-melting

nitro-heterocycle, it exhibits poor solubility in non-polar solvents and limited solubility in water,

necessitating the use of polar aprotic solvents or pH manipulation for effective processing.[1]

This guide provides a technical deep-dive into its solvation thermodynamics, experimental

determination protocols, and solvent selection strategies for reaction optimization.[1]

Physicochemical Profile & Tautomerism[1][2]
Understanding the solubility of this compound requires analyzing its molecular structure,

specifically the tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone

(lactam) forms.
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Structural Determinants[1]
Molecular Weight: 218.99 g/mol [1]

CAS Number: 1804509-38-3[1][2]

Melting Point: Typically >200°C (characteristic of strong intermolecular H-bonding in the

crystal lattice).[1]

Electronic Effects: The C3-nitro group is strongly electron-withdrawing, increasing the acidity

of the N-H/O-H proton.[1] This lowers the pKa significantly compared to non-nitrated

pyridones, making the compound soluble in mild aqueous bases (e.g., NaHCO₃, Na₂CO₃).

Tautomeric Equilibrium
In the solid state and in polar solvents, the 2-pyridone (lactam) tautomer generally

predominates. This form creates robust hydrogen-bonded dimers, which significantly reduces

solubility in non-polar solvents like hexane or toluene.[1]
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Figure 1: Tautomeric equilibrium shifting towards the Lactam form in solution, increasing lattice

energy and dictating solvent choice.[1]

Solubility Landscape
The following data categorizes solvent compatibility based on dielectric constant (

) and dipole moment (
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). Note: Values are based on structural analogs (e.g., 5-bromo isomer) and standard
heterocyclic chemistry principles where specific experimental data is proprietary.

Quantitative Solubility Estimates (at 25°C)
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Solvent Class
Representative
Solvent

Estimated
Solubility

Mechanistic Insight

Polar Aprotic DMSO, DMF, NMP High (>50 mg/mL)

Disrupts

intermolecular H-

bonds; stabilizes the

polar lactam form.[1]

Ideal for SNAr

reactions.[1]

Polar Protic Methanol, Ethanol
Moderate (5–20

mg/mL)

Solvation via H-

bonding.[1] Solubility

increases significantly

with temperature (

C).

Polar Aprotic
Acetone, Ethyl

Acetate

Low-Moderate (1–10

mg/mL)

Good for extraction

but poor for dissolving

bulk solids.[1] Often

used as anti-solvents

in crystallization.[1]

Chlorinated DCM, Chloroform Low (<5 mg/mL)

Limited interaction

with the polar nitro-

pyridone core.

Non-Polar Hexane, Toluene
Negligible (<0.1

mg/mL)

Unable to overcome

crystal lattice energy.

Excellent anti-solvents

for precipitation.[1]

Aqueous (Acidic) Water (pH < 7) Very Low (<1 mg/mL)

The neutral molecule

is hydrophobic due to

the bromo/nitro

groups.

Aqueous (Basic) Water (pH > 9) High (>100 mg/mL)

Deprotonation forms

the anion, which is

highly water-soluble.
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Thermodynamic Considerations
The solubility in alcohols (MeOH, EtOH) exhibits a steep Van't Hoff curve. This temperature

dependence is exploitable for purification:

Dissolution: Reflux in Ethanol.[1]

Crystallization: Cool to 0–5°C.[1]

Yield: High recovery due to the steep solubility drop.

Experimental Determination Protocol
As a scientist, you should not rely solely on literature values. The following protocol ensures

accurate solubility determination for your specific batch (accounting for polymorphs or

impurities).

Saturation Shake-Flask Method (HPLC Quantified)
Objective: Determine thermodynamic solubility at 25°C.

Materials:

4-Bromo-2-hydroxy-3-nitropyridine (excess solid).[1]

Target Solvents (HPLC Grade).

0.45 µm Syringe Filters (PTFE or Nylon).

HPLC System (UV detection at 254 nm or 300 nm).

Workflow:

Preparation: Add excess solid compound to 2 mL of solvent in a glass vial.

Equilibration: Agitate (shaker/stirrer) at 25°C for 24 hours.

Filtration: Allow to settle, then filter the supernatant using a pre-warmed syringe filter (to

prevent precipitation in the filter).
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Dilution: Immediately dilute the filtrate with mobile phase (e.g., 1:100) to bring it within the

HPLC linear range.

Quantification: Inject against a 5-point calibration curve of a standard solution (dissolved in

DMSO).

Start: Excess Solid + Solvent
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(Thermodynamic Equilibrium)

Filter Supernatant
(0.45 µm PTFE)

Dilute with Mobile Phase
(Prevent Precipitation)

HPLC-UV Analysis
(Quantify vs Standard)

Click to download full resolution via product page

Figure 2: Standard Operating Procedure (SOP) for thermodynamic solubility determination.[1]

Process Application: Solvent Selection Strategy
The choice of solvent dictates the success of downstream chemistry, particularly Nucleophilic

Aromatic Substitution (SNAr) reactions typical for this scaffold.

Reaction Solvent Selection
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For substituting the C4-Bromine with an amine or alkoxide:

Preferred:DMSO or DMF.[1]

Reasoning: High solubility ensures homogeneous kinetics.[1] The high dielectric constant

stabilizes the Meisenheimer complex intermediate.

Alternative:Acetonitrile (MeCN) or THF.

Condition: Requires reflux.[1] Solubility may be limiting at room temperature.[1]

Purification (Recrystallization)
To purify crude 4-Bromo-2-hydroxy-3-nitropyridine:

Solvent System:Ethanol/Water (9:1) or Methanol.

Protocol:

Dissolve crude solid in boiling Ethanol.

Hot filtration to remove insoluble inorganic salts.[1]

Slow cooling to room temperature, then 4°C.

The nitro-pyridone crystallizes out; impurities remain in the mother liquor.[1]

Primary Objective?

Perform S_NAr Reaction Purify/Recrystallize

Use DMSO, DMF, or NMP
(High Solubility, High T)

Use EtOH or MeOH/Water
(Temp-Dependent Solubility)
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Click to download full resolution via product page

Figure 3: Decision matrix for solvent selection based on process goals.

Safety & Handling
Energetic Potential: As a nitro-aromatic, this compound possesses significant stored energy.

[1] Avoid heating to dryness in an oven.

Sensitization: Brominated pyridines are potent skin and eye irritants.[1] Handle in a fume

hood.

DMSO Hazards: When using DMSO, remember it penetrates skin, potentially carrying the

toxic bromonitropyridine into the bloodstream. Double-gloving (Nitrile/Neoprene) is

recommended.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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